2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-propylpyrimidin-4(3H)-one
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Overview
Description
2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with o-chlorobenzoic acid in the presence of potassium carbonate, followed by cyclization . The resulting quinoline derivative is then subjected to further functionalization to introduce the hydroxy and phenyl groups.
Finally, the pyrimidinone ring is constructed through a cyclization reaction involving appropriate precursors such as urea or thiourea derivatives .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst selection, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Reduction: The quinoline ring can be reduced to a dihydroquinoline using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiol reagents, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with various molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The hydroxy and sulfanyl groups enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-phenylquinoline: Known for its antimicrobial and anticancer activities.
4-Hydroxyquinolin-2-one: Exhibits diverse pharmacological activities, including antimicrobial and antimalarial properties.
2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Studied for its anticancer potential.
Uniqueness
2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
Molecular Formula |
C22H19N3O2S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H19N3O2S/c1-2-8-15-13-18(26)25-22(23-15)28-20-19(14-9-4-3-5-10-14)16-11-6-7-12-17(16)24-21(20)27/h3-7,9-13H,2,8H2,1H3,(H,24,27)(H,23,25,26) |
InChI Key |
SCHPTPUHQYHHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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